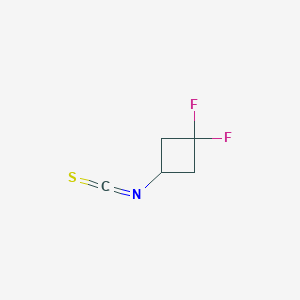
1,1-Difluoro-3-isothiocyanatocyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Difluoro-3-isothiocyanatocyclobutane is a chemical compound with the molecular formula C5H5F2NS It is characterized by the presence of two fluorine atoms and an isothiocyanate group attached to a cyclobutane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Difluoro-3-isothiocyanatocyclobutane typically involves the reaction of cyclobutane derivatives with fluorinating agents and isothiocyanate sources.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and isothiocyanation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Difluoro-3-isothiocyanatocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles such as amines or alcohols.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Addition: Nucleophiles such as primary amines or alcohols in the presence of a base.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products:
Substitution Products: Fluorine-substituted cyclobutane derivatives.
Addition Products: Thiourea derivatives.
Oxidation/Reduction Products: Various oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
1,1-Difluoro-3-isothiocyanatocyclobutane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioactivity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1-Difluoro-3-isothiocyanatocyclobutane involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful as a labeling reagent in biochemical studies. The fluorine atoms contribute to the compound’s stability and influence its interaction with molecular targets .
Comparación Con Compuestos Similares
- 1,1-Difluoro-3-isocyanocyclobutane
- 1,1-Difluoro-3-isobutylcyclopentane
- Fluoropyrrolidines
Comparison: 1,1-Difluoro-3-isothiocyanatocyclobutane is unique due to the presence of both fluorine atoms and an isothiocyanate group on a cyclobutane ring. This combination imparts distinct reactivity and stability compared to other fluorinated compounds. For example, fluoropyrrolidines, while also fluorinated, do not possess the isothiocyanate group, which limits their reactivity in certain applications .
Propiedades
Fórmula molecular |
C5H5F2NS |
|---|---|
Peso molecular |
149.16 g/mol |
Nombre IUPAC |
1,1-difluoro-3-isothiocyanatocyclobutane |
InChI |
InChI=1S/C5H5F2NS/c6-5(7)1-4(2-5)8-3-9/h4H,1-2H2 |
Clave InChI |
FSIDNHAMFGRURQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(F)F)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




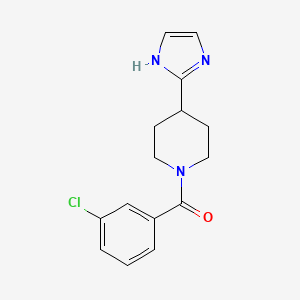
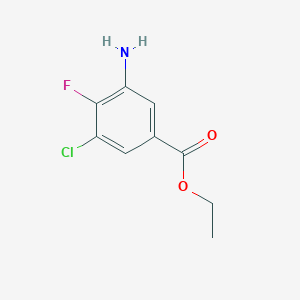
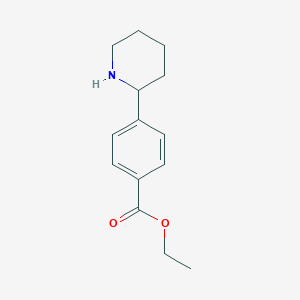
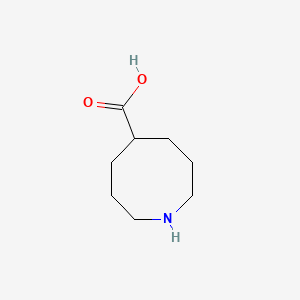
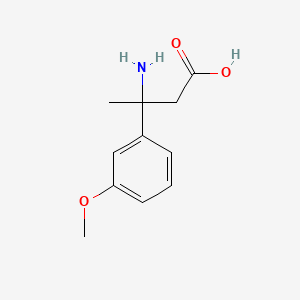

![1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13514630.png)

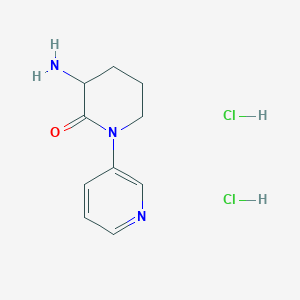
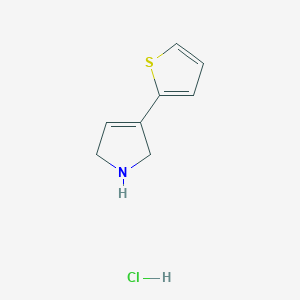
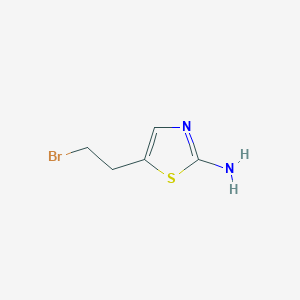
![3-(Benzo[d][1,3]dioxol-5-yloxy)pyrrolidine](/img/structure/B13514662.png)
